N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Overview
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of adamantane, thiazole, and pyrazole moieties. The adamantane structure is known for its rigidity and stability, while the thiazole and pyrazole rings contribute to the compound’s diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through radical or carbocation intermediates, which are then reacted with thiazole and pyrazole precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantane and thiazole rings can participate in substitution reactions, introducing various functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce functional groups like halogens or alkyl chains .
Scientific Research Applications
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiazole and pyrazole rings can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Known for their stability and biological activity.
Thiazole derivatives: Widely used in medicinal chemistry for their antimicrobial properties.
Pyrazole derivatives: Commonly explored for their anti-inflammatory and anticancer activities .
Uniqueness
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide stands out due to its unique combination of structural features, which confer a distinct set of chemical and biological properties. The presence of the adamantane moiety enhances its stability and lipophilicity, while the thiazole and pyrazole rings contribute to its diverse reactivity and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-methyl-4-nitropyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-22-8-13(23(25)26)15(21-22)16(24)20-17-19-14(9-27-17)18-5-10-2-11(6-18)4-12(3-10)7-18/h8-12H,2-7H2,1H3,(H,19,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHFVHAUDUQOLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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